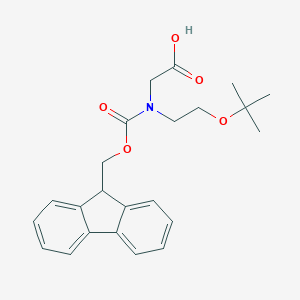

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is an unnatural amino acid derived from a C-H Activation methodology . It’s also known as 乙酸 [ [2- (FMOC-氨基)乙酰氨基]甲基]酯 氨基甲酸,N- [2- [ [ (乙酰氧基)甲基]氨基]-2-氧乙基]-,9H-氟-9-基甲基酯 in Chinese .

Synthesis Analysis

The synthesis of this compound involves a Pd-mediated C-C bond formation which can be made in tandem with 2-Methylpyridine . More specific details about the synthesis process are not available in the search results.Molecular Structure Analysis

The molecular formula of this compound is CHNO . The average mass is 502.558 Da and the monoisotopic mass is 502.210388 Da .Physical And Chemical Properties Analysis

The compound has a molecular weight of 341.36 . It’s a solid at room temperature and should be stored in a dry place at 2-8°C . The boiling point is 602.6°C at 760 mmHg .Aplicaciones Científicas De Investigación

Fmoc-N-(2-tert-butoxyethyl)glycine: Scientific Research Applications

Peptide Synthesis: Fmoc-N-(2-tert-butoxyethyl)glycine is a protected glycine derivative commonly used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group provides protection for the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides. This compound is particularly useful due to its tert-butoxyethyl side chain, which offers steric hindrance and protection during the synthesis, making it a valuable tool for synthesizing complex peptides .

Ubiquitination Studies: In the field of proteomics, this compound has been utilized as a building block for peptide ubiquitination. Ubiquitination is a post-translational modification where ubiquitin proteins are attached to a substrate protein, often signaling it for degradation. The tert-butoxyethyl side chain of Fmoc-N-(2-tert-butoxyethyl)glycine allows for compatibility with solid-phase Fmoc chemistry and common peptide modifications such as phosphorylation, methylation, acetylation, biotinylation, and fluorescence labeling .

Green Chemistry: The tert-butoxyethyl group also plays a role in greening solid-phase peptide synthesis by reducing the environmental impact of the synthesis process. The use of this compound aligns with green chemistry principles by minimizing the use of hazardous substances and promoting safer chemistry practices .

Orthogonal Deprotection Strategies: This compound is part of advanced deprotection strategies in peptide synthesis that incorporate orthogonality for selective C- and N-terminus and side-chain deprotections. The acid-stable Fmoc group allows for selective removal without affecting other sensitive functional groups in the peptide chain .

Chemical Protein Synthesis: Fmoc-N-(2-tert-butoxyethyl)glycine can facilitate chemical protein synthesis through native chemical ligations using the Fmoc moiety as an N-masking group. This method simplifies protein synthesis by enabling fully convergent and one-pot ligations .

Macrocyclic Peptide Production: The compound’s protective groups are suitable for synthesizing macrocyclic peptides, which have therapeutic potential due to their stability and bioavailability. The choice of resin and protective groups like Fmoc-N-(2-tert-butoxyethyl)glycine is crucial in determining the structure and function of the resulting macrocycles .

Safety And Hazards

Propiedades

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-23(2,3)29-13-12-24(14-21(25)26)22(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKLNGZVBIUOIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B557937.png)